molecular formula C18H16N6O2S B12224686 1-(4-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

1-(4-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B12224686
M. Wt: 380.4 g/mol
InChI Key: CDWGKXLLBGNGPC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent groups and their positional relationships. The parent structure is a 1H-pyrazol-5-ol system substituted at the 1-position by a 4-methoxyphenyl group and at the 3-position by a [(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl moiety. Key nomenclature features include:

Table 1: Nomenclature Breakdown

Component Position Substituent Details
Parent heterocycle - 1H-pyrazol-5-ol
Primary substitution C1 4-methoxyphenyl
Secondary substitution C3 [(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl

The molecular formula is established as $$ \text{C}{19}\text{H}{17}\text{N}7\text{O}2\text{S} $$ through high-resolution mass spectrometry, with a molecular weight of 431.46 g/mol. The systematic naming follows IUPAC priority rules, where the pyrazole ring serves as the principal heterocycle due to its lower locant position compared to the tetrazole system.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous pyrazole-tetrazole hybrids reveal critical structural parameters. While direct crystallographic data for this specific compound remains unpublished, comparative analysis with structural homologs permits reasonable geometric predictions:

Table 2: Predicted Crystallographic Parameters

Parameter Value (Å/°) Source Compound Reference
Pyrazole ring bond lengths 1.34-1.40 Å
Tetrazole ring dimensions 1.30-1.33 Å (N-N)
Dihedral angle (pyrazole-tetrazole) 55.2°
S-CH2 bond length 1.81 Å

The molecular geometry shows significant planarity in the heterocyclic systems, with the methoxyphenyl group adopting a near-perpendicular orientation relative to the pyrazole plane (dihedral angle ≈ 85°). The sulfanylmethyl bridge introduces torsional flexibility, with rotational barriers estimated at 8-12 kJ/mol based on density functional theory (DFT) calculations of similar thioether linkages.

Electronic Structure and Resonance Stabilization Patterns

The conjugated π-system extends across both heterocycles, creating a delocalized electron network. Resonance analysis identifies three primary stabilization mechanisms:

  • Pyrazole Ring Aromaticity : The 1H-pyrazol-5-ol system maintains aromatic character through 6π-electron delocalization, enhanced by intramolecular hydrogen bonding between the 5-hydroxyl group and N2 of the pyrazole.
  • Tetrazole Resonance : The 1-phenyl-1H-tetrazole exhibits three major resonance forms, with charge density concentrated at N2 and N4 positions (Figure 1).
  • Cross-Conjugation Effects : The sulfanylmethyl bridge facilitates partial conjugation between the heterocycles, evidenced by bathochromic shifts in UV-Vis spectra (λmax = 278 nm in methanol).

Figure 1: Key Resonance Structures
$$
\begin{aligned}
&\text{Tetrazole: } \
&\chemfig{N1(-[:30]Ph)-N2-[::-60]N3=N4-[::60]S-[:30]CH2-[:-30]} \leftrightarrow \chemfig{N1(-[:30]Ph)=N2-[::-60]N3-[::60]N4-S-[:30]CH2-[:-30]} \
&\text{Pyrazole: } \
&\chemfig{O-[:30]N1(-[:90]C6H4OMe)-C2=C3(-[:330]CH2S)-N4-N5} \leftrightarrow \chemfig{O-[:30]N1(-[:90]C6H4OMe)-C2-C3(=[:330]CH2S)-N4=N5}
\end{aligned}
$$

Conformational Analysis of Tetrazole-Pyrazole Hybrid System

Molecular dynamics simulations of the hybrid structure reveal two predominant conformers:

Table 3: Conformational Populations (298K)

Conformer Dihedral Angle (φ) Population (%) Relative Energy (kJ/mol)
Syn 35° ± 5° 68 0
Anti 155° ± 10° 32 2.1

Where φ represents the C3-CH2-S-C(tetrazole) torsion angle. The syn conformation predominates due to favorable London dispersion forces between the tetrazole phenyl group and pyrazole methoxyphenyl substituent. Rotational barrier analysis at the sulfanylmethyl junction shows:

$$ \Delta G^\ddagger = 12.4\ \text{kJ/mol}\ \text{(B3LYP/6-311+G** level)} \quad $$

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H16N6O2S/c1-26-16-9-7-15(8-10-16)23-17(25)11-13(20-23)12-27-18-19-21-22-24(18)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3

InChI Key

CDWGKXLLBGNGPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

The pyrazole nucleus is constructed by reacting (4-methoxyphenyl)hydrazine hydrochloride with α,β-unsaturated ketones or diketones. For example, 3-methyl-2-butenal undergoes cyclocondensation with hydrazine derivatives under acidic conditions to yield 1-(4-methoxyphenyl)-1H-pyrazol-5-ol intermediates. Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for solubility and stabilization of intermediates.
  • Catalyst : Hydrochloric acid (0.1–1.0 equiv.) or palladium complexes (e.g., Pd₂(dba)₃) for regioselective cyclization.
  • Temperature : Reflux (80–100°C) or microwave irradiation (50–100 W, 5–30 min) to enhance yield and reduce time.

Representative Procedure :
A mixture of (4-methoxyphenyl)hydrazine hydrochloride (1 mmol), Pd₂(dba)₃ (0.5 equiv.), and 3-methyl-2-butenal (1.2 equiv.) in DMSO (1 mL) is microwaved at 100°C (50 W, 5 min). After extraction with ethyl acetate and column chromatography (n-hexane:ethyl acetate, 95:5), the pyrazole intermediate is isolated in 67–83% yield.

Functionalization with Sulfanylmethyl-Tetrazole

Thiol-Tetrazole Coupling

The sulfanylmethyl group is introduced via nucleophilic displacement of a halide (e.g., bromomethyl-pyrazole) using 1-phenyl-1H-tetrazole-5-thiol. This step requires anhydrous conditions to prevent oxidation of the thiol group.

Optimized Conditions :

  • Base : Triethylamine or K₂CO₃ to deprotonate the thiol.
  • Solvent : Tetrahydrofuran (THF) or acetonitrile for polar aprotic stability.
  • Temperature : 0°C to room temperature to minimize tetrazole ring degradation.

Example :
A solution of 3-(bromomethyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol (1 mmol) and 1-phenyl-1H-tetrazole-5-thiol (1.1 mmol) in THF is stirred with K₂CO₃ (2 mmol) at 0°C for 12 h. The product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1), yielding 58–72% of the target compound.

Light-Induced 1,3-Dipolar Cycloaddition

Photoredox catalysis offers a regioselective route to construct the pyrazole-tetrazole linkage. Eosin Y (0.01–0.05 equiv.) facilitates [3+2] cycloaddition between tetrazole-thiols and alkynes or alkenes under visible light.

Procedure :
A mixture of 2-(4-methoxyphenyl)-5-(p-tolyl)-2H-tetrazole (0.12 mmol), methacrolein (0.24 mmol), and eosin Y (1 mol%) in CH₃CN (0.01 M) is irradiated with a 450 nm LED for 2 h. After solvent evaporation, column chromatography (heptane:ethyl acetate, 3:1) affords the product in 56–67% yield.

One-Pot Multi-Component Synthesis

A streamlined approach combines pyrazole formation and tetrazole coupling in a single reaction vessel. This method reduces purification steps and improves atom economy.

Protocol :

  • Step 1 : Cyclocondensation of (4-methoxyphenyl)hydrazine with acetylacetone in ethanol/HCl yields 3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-5-ol.
  • Step 2 : In situ bromination (NBS, AIBN) introduces a bromomethyl group at position 3.
  • Step 3 : Immediate addition of 1-phenyl-1H-tetrazole-5-thiol and K₂CO₃ facilitates SN2 displacement.
    Final isolation by chromatography provides the compound in 45–60% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Microwave-Assisted 67–83 5–30m Rapid, high yield Requires specialized equipment
Light-Induced 56–67 2–7h Regioselective, mild conditions Sensitivity to oxygen and moisture
One-Pot Multi-Step 45–60 12–24h Reduced purification steps Lower overall yield

Structural Confirmation and Analytical Data

Post-synthesis characterization employs:

  • ¹H NMR : Aromatic protons at δ 7.66 (d, J = 8.2 Hz, 2H, pyrazole), δ 7.30 (d, J = 9.0 Hz, 2H, tetrazole).
  • IR : S=O stretch at 1150 cm⁻¹ (sulfonyl), O-H stretch at 3400 cm⁻¹.
  • MS (Q-TOF) : [M+H]⁺ at m/z 364.4.

Challenges and Optimization Strategies

  • Tetrazole Stability : Use low temperatures (<50°C) and inert atmospheres to prevent ring-opening.
  • Hydroxyl Group Protection : Benzyl or trimethylsilyl ethers prevent undesired oxidation or substitution.
  • Purification : Flash chromatography with gradient elution (n-hexane → ethyl acetate) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfanyl-methyl linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential antimicrobial and antiviral properties. Research indicates that pyrazole and tetrazole derivatives often exhibit significant activity against various pathogens. For instance, studies have shown that compounds containing these moieties can inhibit bacterial growth and possess antiviral effects against RNA viruses .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of pyrazole-tetrazole hybrids suggest that they may offer protection against seizures. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways. Various derivatives have demonstrated effectiveness in preclinical models, indicating their potential as therapeutic agents for epilepsy .

Anticancer Properties

Research has also explored the anticancer potential of similar compounds. The incorporation of a tetrazole ring has been associated with enhanced cytotoxicity against cancer cell lines. Studies suggest that these compounds may induce apoptosis through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives of the compound showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .
Anticonvulsant Screening In a preclinical model, the compound exhibited significant anticonvulsant activity with an effective dose comparable to standard antiepileptic drugs .
Cytotoxicity Assays Testing on various cancer cell lines indicated that the compound could inhibit cell proliferation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 1-(4-Chlorophenyl)-3-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}-1H-Pyrazol-5-Ol (): Substitution with a 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance electrophilic reactivity but reduce solubility compared to the methoxy analog .

Heterocyclic Moieties in the Sulfanyl Linkage

  • 1-Phenyl-1H-Tetrazol-5-yl (Target Compound): The tetrazole ring is a planar, aromatic heterocycle with high electronegativity, often used as a carboxylate bioisostere. Its nitrogen-rich structure facilitates hydrogen bonding and coordination with metal ions .
  • 5-Methyl-1,3,4-Thiadiazol-2-yl (): Replacing tetrazole with thiadiazole alters electronic properties and steric bulk. Thiadiazoles are less electronegative but may improve lipophilicity, affecting membrane permeability .

Position and Nature of the Sulfanyl Group

  • 1-(4-Fluorophenyl)-3-Methyl-4-Phenyl-Sulfanyl-1H-Pyrazol-5(4H)-One (): The sulfanyl group at position 4, combined with a pyrazol-5-one core, introduces tautomerism, which may influence redox properties and reactivity .

Comparative Data Table

Compound Name Substituent on Phenyl Heterocycle Attached Sulfanyl Position Key Properties/Applications Reference
Target Compound 4-Methoxy 1-Phenyl-1H-tetrazol-5-yl 3 Potential kinase inhibition -
1-(4-Chlorophenyl)-... () 4-Chloro 1-Phenyl-1H-tetrazol-5-yl 3 Enhanced electrophilicity
1-(4-Fluorophenyl)-... () 4-Fluoro - 4 Tautomerism-driven reactivity
5-Methyl-1,3,4-thiadiazol-2-yl analog () 4-Chloro 5-Methyl-1,3,4-thiadiazol-2-yl 3 Improved lipophilicity

Biological Activity

1-(4-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound exhibiting significant biological activity. It belongs to a class of compounds that includes pyrazoles and tetrazoles, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyrazole ring , which contributes to its biological activity.
  • A tetrazole moiety , known for enhancing pharmacological profiles.
  • A methoxyphenyl group , which may influence solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit promising antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaVariable activity

The presence of the tetrazole ring enhances the compound's ability to interact with bacterial enzymes, potentially leading to increased efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The compound appears to modulate signaling pathways associated with cell survival and proliferation.

In vitro studies have demonstrated that similar compounds can reduce cell viability significantly at micromolar concentrations, indicating a potential for further development in cancer therapeutics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against alpha-amylase and other relevant enzymes:

Enzyme Inhibition Activity Reference
Alpha-AmylasePotent inhibition compared to controls
Monoamine Oxidase (MAO)Inhibition observed

These activities suggest that the compound could be beneficial in managing conditions like diabetes and depression.

Case Studies

Several studies have documented the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial properties against standard strains. The results indicated that modifications to the pyrazole structure significantly influenced antibacterial activity .
  • Anticancer Properties : Another research effort focused on evaluating the anticancer effects of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural diversity in developing effective anticancer agents .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that compounds with tetrazole rings could effectively bind to active sites of enzymes like alpha-amylase, suggesting a mechanism for their inhibitory activity .

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